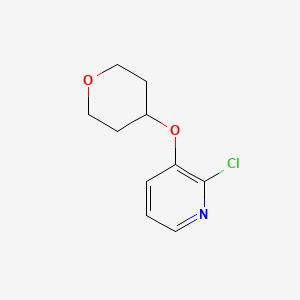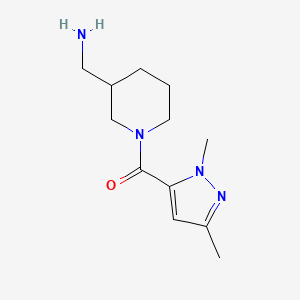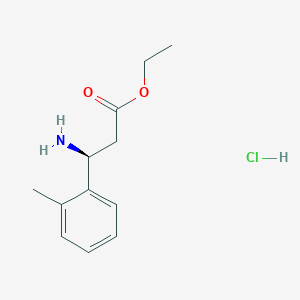
2-Chlor-3-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin
Übersicht
Beschreibung
“2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine” is a chemical compound that includes a pyridine ring and a tetrahydropyran ring . The tetrahydropyran ring is a saturated six-membered ring containing five carbon atoms and one oxygen atom . This compound is a derivative of tetrahydropyran, which is commonly used as a protecting group in organic synthesis .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives involves the reaction of alcohols with 3,4-dihydropyran . These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis . In a typical procedure, the alcohol is treated with 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .
Molecular Structure Analysis
The molecular formula of “2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine” is C10H12ClNO2 . It includes a pyridine ring and a tetrahydropyran ring .
Chemical Reactions Analysis
Tetrahydropyran derivatives, such as “2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine”, are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Der 2H-Pyran-Ring ist ein häufiges Strukturmotiv in vielen Naturprodukten und dient als wichtiges Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen . Das Vorhandensein der 2-Chlor-3-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-Struktur ermöglicht die Einführung zusätzlicher funktioneller Gruppen durch Substitutionsreaktionen, was zur Entwicklung neuer pharmakologisch aktiver Heterocyclen führen kann.
Medizinische Chemie
In der medizinischen Chemie kann diese Verbindung verwendet werden, um Derivate mit potenziellen therapeutischen Wirkungen zu erzeugen. Die Tetrahydro-2H-pyran-Einheit ist bekannt für ihr Vorkommen in Verbindungen mit entzündungshemmenden, antimikrobiellen und krebshemmenden Eigenschaften . Die Chlor- und Pyridin-Gruppen können modifiziert werden, um die Fähigkeit der Verbindung zu verbessern, mit biologischen Zielen zu interagieren.
Wirkmechanismus
Mode of Action
2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine interacts with its target, ALK5, by inhibiting its autophosphorylation . This inhibition disrupts the normal function of the receptor, thereby controlling the development of cancers and fibrotic diseases .
Biochemical Pathways
The inhibition of ALK5 affects the TGF-β signaling pathway . This pathway is crucial in cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions. By inhibiting ALK5, 2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine disrupts these processes, thereby controlling the progression of diseases such as cancers and fibrosis .
Result of Action
The molecular and cellular effects of 2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine’s action primarily involve the disruption of the TGF-β signaling pathway . This disruption can lead to the inhibition of cell growth and differentiation, induction of apoptosis, and alteration of cellular homeostasis . These changes can help control the development of cancers and fibrotic diseases .
Biochemische Analyse
Biochemical Properties
2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in cellular function and behavior .
Metabolic Pathways
2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity and efficacy .
Subcellular Localization
The subcellular localization of 2-chloro-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure, further modulating cellular processes .
Eigenschaften
IUPAC Name |
2-chloro-3-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-10-9(2-1-5-12-10)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLLIAIPLMXGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488022.png)

![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488026.png)


![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1488033.png)
![2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B1488034.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1488038.png)



